Naptalam

Beschreibung

Eigenschaften

IUPAC Name |

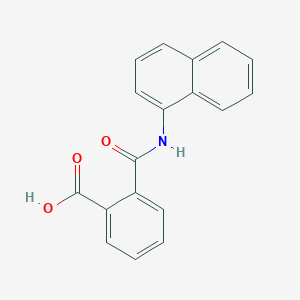

2-(naphthalen-1-ylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO3/c20-17(14-9-3-4-10-15(14)18(21)22)19-16-11-5-7-12-6-1-2-8-13(12)16/h1-11H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTHEWSKYLZVJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

132-67-2 (hydrochloride salt) | |

| Record name | Naptalam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6032437 | |

| Record name | Naptalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Hawley] Purple solid with an unpleasant odor; [HSDB] Solid with an unpleasant odor; [MSDSonline] | |

| Record name | Naptalam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN HEXANE, XYLENE, BENZENE; PPM @ 25 °C: ACETONE 5,000; ISOPROPANOL 2,100; CARBON TETRACHLORIDE 100; WATER 200; DIMETHYLFORMAMIDE 39,400; DIMETHYL SULFOXIDE 43,100; METHYLETHYL KETONE 3,700, SLIGHTLY SOL IN ETHANOL, INSOL IN SOLVENT NAPHTHA, Sol in alkaline soln, but decomp above pH 9.5 | |

| Record name | NAPTALAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.40 @ 20 °C/4 °C | |

| Record name | NAPTALAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 133 Pascals at 20 °C | |

| Record name | NAPTALAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALLINE SOLID POWDER, PURPLE | |

CAS No. |

132-66-1 | |

| Record name | 1-Naphthylphthalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naptalam [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPTALAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naptalam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(naphthalen-1-ylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPTALAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306R88V86P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPTALAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203 °C, MP: 175-180 °C /TECHNICAL/ | |

| Record name | NAPTALAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1742 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Naptalam's Mechanism of Action in Arabidopsis thaliana: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naptalam (NPA) is a widely utilized synthetic auxin transport inhibitor that has been instrumental in dissecting the mechanisms of polar auxin transport and its role in plant development. In the model organism Arabidopsis thaliana, this compound primarily exerts its effects by directly targeting and inhibiting the activity of key auxin efflux carriers. This technical guide provides an in-depth overview of the molecular mechanism of this compound's action, focusing on its interaction with PIN-FORMED (PIN) and ABCB (ATP-binding cassette B) transporters. We present a compilation of quantitative data, detailed experimental protocols for relevant assays, and visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in plant biology and drug development.

Core Mechanism of Action: Inhibition of Auxin Efflux

This compound's primary mechanism of action in Arabidopsis thaliana is the inhibition of polar auxin transport, a process crucial for establishing auxin gradients that regulate numerous aspects of plant growth and development, including embryogenesis, organogenesis, and tropic responses. This inhibition is achieved through the direct binding of this compound to auxin efflux carriers, primarily the PIN-FORMED (PIN) family of proteins and certain members of the ABCB transporter family.

Direct Binding and Inhibition of PIN-FORMED (PIN) Proteins

The PIN proteins are asymmetrically localized on the plasma membrane of plant cells and are the principal drivers of directional auxin flow. Recent structural and biochemical studies have unequivocally demonstrated that PIN proteins are bona fide molecular targets of this compound[1]. This compound binds directly to PIN proteins, locking them in an inward-facing conformation, which prevents the conformational changes necessary for auxin transport[1]. This non-competitive inhibition effectively blocks the efflux of auxin from the cell. While the binding affinity of this compound has been quantified for PIN1, further research is needed to establish the specific affinities for other PIN family members.

Interaction with ABCB/PGP Transporters

In addition to PIN proteins, this compound also targets certain members of the B-family of ABC transporters (also known as P-glycoproteins or PGPs), which function as auxin transporters. Notably, ABCB1 and ABCB19 have been identified as NPA-binding proteins and their auxin transport activity is inhibited by this compound[2][3]. The interaction of this compound with ABCB transporters contributes to the overall inhibition of auxin efflux and the resulting physiological effects. Some studies suggest that ABCB1 may play a more significant role in NPA binding in microsomal assays compared to ABCB19.

Interference with PIN Protein Dimerization

Evidence also suggests that this compound may interfere with the dimerization of PIN proteins. This interference with protein-protein interactions could represent an additional layer of regulation by which this compound disrupts the coordinated activity of auxin efflux carriers.

Quantitative Data

The following tables summarize the available quantitative data on the interaction of this compound and related compounds with auxin transporters in Arabidopsis thaliana.

Table 1: Binding Affinities of this compound and a Related Inhibitor to PIN Proteins

| Compound | Protein | Method | Dissociation Constant (Kd) | Reference |

| This compound (NPA) | PIN1 | Surface Plasmon Resonance (SPR) | 0.0166 µM | [4] |

| Naproxen | PIN1 | Surface Plasmon Resonance (SPR) | 12.4 µM | [4] |

| Naproxen | PIN2, PIN5, PIN8 | Surface Plasmon Resonance (SPR) | Similar to PIN1 | [4] |

Table 2: Inhibition of Polar Auxin Transport by this compound

| Parameter | Tissue/System | Concentration Range | Reference |

| IC50 | In planta physiological effects | 0.1 - 10 µM | [1] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows related to this compound's mechanism of action.

References

- 1. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ABC subfamily B auxin transporter AtABCB19 is involved in the inhibitory effects of N-1-naphthyphthalamic acid on the phototropic and gravitropic responses of Arabidopsis hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An ATP-Binding Cassette Transporter, ABCB19, Regulates Leaf Position and Morphology during Phototropin1-Mediated Blue Light Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical inhibition of Arabidopsis PIN-FORMED auxin transporters by the anti-inflammatory drug naproxen - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of N-1-Naphthylphthalamic Acid on Polar Auxin Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-1-naphthylphthalamic acid (NPA) is a potent and widely utilized synthetic inhibitor of polar auxin transport (PAT) in plants. For decades, it has served as an invaluable chemical tool to dissect the complex mechanisms of auxin-mediated growth and development. This technical guide provides an in-depth overview of the molecular basis of NPA's inhibitory action, focusing on its interaction with key auxin transport proteins. It summarizes quantitative data on its efficacy, details common experimental protocols for its use, and presents visual representations of the relevant signaling pathways and experimental workflows. This document is intended to be a comprehensive resource for researchers employing NPA in their studies of plant biology and for professionals in drug development exploring auxin transport as a potential target.

Introduction

The directional, cell-to-cell movement of the plant hormone auxin, known as polar auxin transport (PAT), is fundamental to a vast array of developmental processes, including embryogenesis, organ formation, tropic responses, and vascular patterning.[1][2] This transport is primarily mediated by the coordinated action of auxin influx and efflux carriers. The PIN-FORMED (PIN) family of proteins are key components of the auxin efflux machinery, and their polar localization within cells dictates the direction of auxin flow.[1] Another family of transporters, the ATP-binding cassette (ABC) transporters of subfamily B (ABCBs), also contribute significantly to auxin efflux.[3]

N-1-naphthylphthalamic acid (NPA) has been instrumental in elucidating the role of PAT since the 1950s.[1] Its application phenocopies many of the developmental defects observed in mutants with impaired auxin transport, such as the pin1 mutant of Arabidopsis thaliana, which exhibits a characteristic "pin-like" inflorescence.[1][2] While historically its precise molecular target was debated, recent evidence has firmly established that NPA directly interacts with and inhibits both PIN and ABCB auxin transporters.[1][3][4][5] This guide delves into the current understanding of NPA's mechanism of action and provides practical information for its application in research.

Molecular Mechanism of Action

NPA exerts its inhibitory effect on polar auxin transport primarily by targeting auxin efflux carriers. The current consensus is that NPA directly binds to and inhibits the function of both PIN and ABCB proteins.[3][5]

Interaction with PIN-FORMED (PIN) Proteins

Recent studies have provided compelling evidence that PIN proteins are bona fide targets of NPA.[3][4][5] NPA has been shown to directly associate with and inhibit the auxin transport activity of PINs in heterologous systems like Xenopus oocytes and yeast.[3][5] This interaction is specific and saturable, indicating a direct binding event.[3] The binding of NPA to PIN proteins is thought to lock the transporter in a conformation that is unable to transport auxin, thereby blocking efflux.[6] Furthermore, NPA has been observed to affect the dimerization of PIN proteins, suggesting a potential mechanism for its inhibitory action.[4] The intracellular binding of NPA appears to be crucial for its inhibitory effect on PINs.[3]

Interaction with ABCB Transporters

Members of the ABCB family, particularly ABCB1 and ABCB19, are also well-established targets of NPA.[3][7] These transporters function as auxin efflux pumps and contribute to both polar and non-polar auxin movement. NPA binds with high affinity to ABCB proteins, and this binding is competitive with auxin, suggesting an overlapping binding site or allosteric inhibition.[7][8] The interaction of NPA with ABCBs can also be modulated by other proteins, such as TWD1/FKBP42, which acts as a chaperone for ABCB1.[3] NPA can disrupt the interaction between TWD1 and ABCB1, further inhibiting auxin transport.[7]

Other Potential Targets

While PIN and ABCB proteins are considered the primary targets of NPA in the context of polar auxin transport inhibition, other proteins have been identified as potential NPA-binding partners, including Aminopeptidase 1 (APM1) and Auxin-Binding Protein 1 (ABP1).[2][9] However, the affinity of NPA for these proteins is generally lower, and their role in the direct, acute inhibition of PAT by NPA is less clear.[3]

Quantitative Data on NPA's Efficacy

The inhibitory effect of NPA on polar auxin transport has been quantified in various experimental systems. The following tables summarize key quantitative data, providing a reference for effective concentrations and binding affinities.

| Parameter | Organism/System | Value | Reference(s) |

| IC₅₀ for Polar Auxin Transport | Arabidopsis thaliana (in planta) | 0.1 to 10 µM | [3][10] |

| Kd for High-Affinity Membrane Binding | Plant membranes | 0.01 to 0.1 µM | [3][10] |

| Inhibition of PIN-mediated 3H-IAA Efflux | Xenopus oocytes (internally injected NPA) | Partial at 1 µM, Full at 10 µM | [3] |

| Inhibition of ABCB1-mediated IAA Transport | Yeast (S. pombe) | Significant at 10 µM | [7] |

Table 1: Quantitative data on the inhibitory effects of N-1-naphthylphthalamic acid (NPA).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the effect of NPA on polar auxin transport.

Auxin Transport Assay in Arabidopsis Inflorescence Stems

This protocol measures the basipetal transport of radiolabeled auxin in the main inflorescence stem of Arabidopsis thaliana.

Materials:

-

Wild-type Arabidopsis thaliana plants with inflorescence stems of at least 5 cm.

-

3H-IAA (Indole-3-acetic acid, radiolabeled).

-

NPA stock solution (e.g., 10 mM in DMSO).

-

Agar plates (0.8% agar in water).

-

Microcentrifuge tubes.

-

Scintillation vials and scintillation cocktail.

-

Forceps, razor blades.

Procedure:

-

Excise a 2.5 cm segment from the base of the main inflorescence stem.

-

Place the apical end of the segment into an agar block containing 3H-IAA (e.g., 1 µM). To test the effect of NPA, include the desired concentration of NPA in the agar block.

-

Incubate the segments in a humid chamber in the dark for a defined period (e.g., 6 hours).

-

After incubation, excise the basal 5 mm of the stem segment.

-

Place the 5 mm segment into a microcentrifuge tube containing 1 mL of scintillation cocktail.

-

Incubate overnight at room temperature to allow the radiolabel to diffuse into the cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Compare the amount of transported 3H-IAA in control versus NPA-treated segments.

NPA Binding Assay with Plant Microsomes

This protocol measures the specific binding of radiolabeled NPA to microsomal fractions isolated from plant tissues.[7][8]

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings or roots).

-

3H-NPA.

-

Unlabeled NPA.

-

Extraction buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM sucrose, 5 mM EDTA, 2 mM DTT, 1 mM PMSF).

-

Binding buffer (e.g., 10 mM Tris-MES pH 6.5, 250 mM sucrose).

-

Glass fiber filters.

-

Vacuum filtration apparatus.

-

Scintillation vials and scintillation cocktail.

Procedure:

-

Homogenize plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in binding buffer.

-

Determine the protein concentration of the microsomal fraction (e.g., using a Bradford assay).

-

Set up binding reactions in microcentrifuge tubes:

-

Total binding: Microsomes (e.g., 10-20 µg protein), 3H-NPA (e.g., 10 nM), and binding buffer to a final volume.

-

Nonspecific binding: Same as total binding, but with the addition of a high concentration of unlabeled NPA (e.g., 10 µM).

-

-

Incubate on ice for a defined period (e.g., 30 minutes).

-

Rapidly filter the reactions through glass fiber filters using a vacuum filtration apparatus.

-

Wash the filters with ice-cold binding buffer to remove unbound radiolabel.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting nonspecific binding from total binding.

Visualizing Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.

Caption: Molecular mechanism of NPA-mediated inhibition of polar auxin transport.

References

- 1. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of an ABCB/P-glycoprotein-specific Inhibitor of Auxin Transport by Chemical Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

The Synthetic Auxin Naptalam: A Technical Guide to its Discovery and History as a Polar Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naptalam, chemically known as N-1-naphthylphthalamic acid (NPA), has a rich history that has evolved from its initial registration as a selective pre-emergent herbicide in 1949 to its current, widespread use as a powerful pharmacological tool in the study of plant development. This technical guide provides an in-depth exploration of the discovery and scientific history of this compound, with a core focus on its characterization as a synthetic auxin that functions as a potent and specific inhibitor of polar auxin transport. We will delve into the key experiments that elucidated its mechanism of action, present quantitative data from seminal studies, and provide detailed protocols for foundational experimental techniques. This guide is intended to serve as a comprehensive resource for researchers in plant biology, agriculture, and drug development who are interested in leveraging this compound in their own studies or understanding the historical context of auxin research.

Discovery and Initial Characterization

The herbicidal properties of N-1-naphthylphthalamic acid were first recognized in the 1940s, leading to its registration for agricultural use in the United States in 1949.[1] Early studies in the 1950s quickly identified its significant impact on plant growth and development, particularly its ability to disrupt tropic responses, such as gravitropism.[2] This observation was a critical first step in pinpointing its mode of action as an inhibitor of the directional movement of auxin, the key hormone regulating these processes.

Elucidation of the Mechanism of Action: Inhibition of Polar Auxin Transport

Subsequent research firmly established this compound as a specific inhibitor of polar auxin transport (PAT), the directed cell-to-cell flow of auxin that is fundamental to nearly all aspects of plant development. Seminal studies using radiolabeled indole-3-acetic acid (IAA) in maize coleoptile segments and membrane vesicle preparations demonstrated that this compound stimulates the net uptake of auxin by inhibiting its efflux from cells.[2][3][4][5]

The breakthrough in understanding the precise molecular target of this compound came with the discovery of the PIN-FORMED (PIN) family of auxin efflux carriers. The striking phenotypic similarity between plants treated with this compound and pin1 mutants, both exhibiting defects like naked, pin-like inflorescences, strongly suggested a direct link.[6] It is now definitively known that this compound directly binds to PIN proteins, locking them in an inward-facing conformation and thereby blocking their ability to transport auxin out of the cell.[6]

Quantitative Data

The following tables summarize key quantitative data from studies on this compound's activity.

Table 1: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value | Organism/System | Reference |

| High-Affinity Binding (Kd) | 0.01 - 0.1 µM | Plant Microsomal Membranes | [7] |

| Physiological Effect (IC50) | 0.1 - 10 µM | In planta physiological effects | [7] |

| Inhibition of PIN1-mediated ³H-IAA Efflux | Partial Inhibition at 1 µM | Xenopus Oocytes | [7] |

| Inhibition of PIN1-mediated ³H-IAA Efflux | Full Inhibition at 10 µM | Xenopus Oocytes | [7] |

Table 2: Dose-Dependent Effects of this compound on Root Elongation

| This compound Concentration (µM) | Root Elongation Inhibition (%) | Plant Species | Reference |

| 10 | 50 | Arabidopsis thaliana | [8] |

Key Experimental Protocols

Detailed methodologies for foundational experiments in the study of this compound are provided below.

Radiolabeled Auxin Transport Assay in Arabidopsis thaliana Roots

This protocol measures the basipetal (from tip to base) transport of radiolabeled auxin in the roots of Arabidopsis thaliana seedlings.

Materials:

-

Arabidopsis thaliana seedlings (5-8 days old) grown vertically on agar plates.

-

Agar cylinders or droplets.

-

³H-labeled indole-3-acetic acid (³H-IAA).

-

Scintillation vials and scintillation fluid.

-

Microscope with a dissecting needle.

-

Ruler.

Procedure:

-

Prepare agar cylinders containing a known concentration of ³H-IAA.

-

Carefully place an agar cylinder containing ³H-IAA at the tip of a vertically grown Arabidopsis root.

-

Allow transport to proceed for a defined period (e.g., 4-18 hours) in a controlled environment.[1]

-

After the transport period, excise the apical 1 mm of the root and discard it.

-

Section the remaining root into consecutive segments of a defined length (e.g., 2 mm) using a dissecting needle under a microscope.

-

Place each root segment into a separate scintillation vial containing scintillation fluid.

-

Quantify the amount of radioactivity in each segment using a scintillation counter.

-

Plot the radioactivity (in counts per minute or disintegrations per minute) as a function of the distance from the root tip to visualize the transport of auxin.

Xenopus Oocyte Expression System for Measuring Auxin Transport

This heterologous expression system allows for the direct measurement of the auxin transport activity of specific PIN proteins and the effect of inhibitors like this compound.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the PIN protein of interest (e.g., PIN1).

-

cRNA encoding a reporter protein (e.g., YFP) for assessing expression.

-

Microinjection setup.

-

³H-labeled indole-3-acetic acid (³H-IAA).

-

This compound solutions of desired concentrations.

-

Kulori buffer (or similar).

-

Scintillation vials and scintillation fluid.

Procedure:

-

Inject Xenopus oocytes with the cRNA encoding the PIN protein and the reporter protein.

-

Incubate the oocytes for 2-3 days to allow for protein expression.

-

Select oocytes expressing the reporter protein (visible fluorescence) for the assay.

-

Inject the selected oocytes with a known amount of ³H-IAA.

-

To test the effect of this compound, co-inject this compound with ³H-IAA or add it to the external medium.

-

At various time points, collect the oocytes and measure the amount of ³H-IAA retained within the oocytes and the amount exported into the medium using a scintillation counter.

-

Calculate the rate of auxin efflux and determine the inhibitory effect of this compound.

Microsomal Membrane Isolation and ³H-NPA Binding Assay

This protocol is used to isolate microsomal membranes from plant tissues and perform radioligand binding assays to determine the binding affinity of this compound.

Materials:

-

Arabidopsis thaliana seedlings or other plant tissue.

-

Homogenization buffer.

-

Differential centrifugation equipment (low-speed and ultracentrifuge).

-

³H-labeled this compound (³H-NPA).

-

Unlabeled this compound.

-

Scintillation vials and scintillation fluid.

-

Protein quantification assay reagents.

Procedure:

-

Homogenize plant tissue in ice-cold homogenization buffer.

-

Perform a series of differential centrifugation steps to enrich for the microsomal membrane fraction. This typically involves a low-speed spin to remove cell debris and nuclei, followed by ultracentrifugation to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

Determine the protein concentration of the microsomal preparation.

-

Set up binding reactions containing a fixed amount of microsomal protein, a constant concentration of ³H-NPA, and varying concentrations of unlabeled this compound (for competition assays).

-

Incubate the reactions to allow binding to reach equilibrium.

-

Separate the membrane-bound ³H-NPA from the free ³H-NPA, typically by vacuum filtration through glass fiber filters.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the number of binding sites (Bmax).

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of this compound.

Caption: this compound's mechanism of action on polar auxin transport.

Caption: Experimental workflow for a radiolabeled auxin transport assay.

Caption: Workflow for analyzing PIN protein activity using Xenopus oocytes.

Conclusion

This compound's journey from a commercial herbicide to an indispensable tool in plant biology underscores the importance of continued research into the mechanisms of action of synthetic molecules. Its high affinity and specificity for PIN auxin transporters have allowed for the detailed dissection of the complex processes governed by polar auxin transport. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers seeking to utilize this compound in their studies of plant growth, development, and response to the environment. As our understanding of auxin biology continues to expand, the legacy of this compound as a key to unlocking these fundamental processes remains firmly cemented.

References

- 1. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Long-distance Auxin Transport Assay [uvm.edu]

- 3. The action of specific inhibitors of auxin transport on uptake of auxin and binding of N-1-naphthylphthalamic acid to a membrane site in maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Auxin uptake and action of N-1-naphthylphthalamic acid in corn coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro auxin transport in membrane vesicles from maize coleoptiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [scholarworks.umass.edu]

Naptalam's Role in Plant Growth and Development: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of N-1-naphthylphthalamic acid (Naptalam or NPA), a pivotal chemical tool in the study of plant biology. Initially developed as a pre-emergence herbicide, this compound has become an indispensable inhibitor for elucidating the mechanisms of polar auxin transport (PAT) and its profound effects on plant growth and development. This guide details its mechanism of action, summarizes its physiological impacts with quantitative data, provides established experimental protocols, and visualizes the core biological pathways and workflows.

Introduction: The Significance of this compound

N-1-naphthylphthalamic acid (NPA), commercially known as this compound, is a synthetic small molecule that functions as a potent and specific inhibitor of polar auxin transport (PAT). The hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development, from embryogenesis to fruit formation. The directional, cell-to-cell movement of auxin, known as PAT, establishes the auxin gradients that are critical for these developmental programs.

This compound's ability to disrupt this transport system has made it an invaluable tool for researchers. By treating plants with this compound, scientists can induce phenotypes that often mimic those of genetic mutants with defects in auxin transport, thereby allowing for the detailed study of auxin's role in various biological processes. While it was used agriculturally as a selective herbicide to control broadleaf weeds, its primary application today is in the laboratory as a chemical probe to dissect the complexities of auxin biology. This guide explores the molecular basis of this compound's action and its application in experimental contexts.

Mechanism of Action: Inhibition of Polar Auxin Transport

The directional flow of auxin is primarily mediated by a family of plasma membrane-localized efflux carriers known as the PIN-FORMED (PIN) proteins. The asymmetric positioning of these PIN proteins on the cell membrane determines the direction of auxin flow from one cell to the next.

For decades, the precise molecular target of this compound was debated, with several proteins proposed as potential candidates, including ABCB transporters and TWISTED DWARF1 (TWD1). However, recent biochemical and structural studies have provided definitive evidence that this compound directly associates with and inhibits PIN auxin transporters.

The mechanism involves this compound binding to PIN proteins, which completely shuts down their auxin export activity. This blockage prevents auxin from exiting the cell, leading to its intracellular accumulation and the disruption of the intercellular auxin gradients necessary for coordinated plant development. Some studies also suggest that this compound may interfere with the dimerization of PIN proteins, further inhibiting their transport function. This direct inhibition of PIN-mediated auxin efflux is now considered the primary mode of action for this compound.

Physiological Effects of this compound Application

By disrupting polar auxin transport, this compound affects a wide array of developmental processes that are dependent on precise auxin gradients. The resulting phenotypes are often severe and pleiotropic.

-

Embryo and Seedling Development: this compound treatment can disrupt normal embryo patterning and leads to defects in seedling establishment.

-

Root System Architecture: One of the most pronounced effects is on the roots. This compound inhibits primary root elongation, blocks the formation of lateral roots, and disrupts gravitropism, causing roots to lose their directional growth. In some species, it can induce root swelling and an increase in the number and length of root hairs.

-

Shoot and Leaf Development: Application of this compound can overcome apical dominance, leading to the growth of axillary buds. It also disrupts leaf vein patterning and can reduce the overall rate of leaf expansion by inhibiting cell division.

-

Reproductive Development: this compound significantly impacts reproductive structures, causing abnormal flower development and disrupting gynoecium patterning, which can lead to sterility or malformed fruits.

-

Stem Morphology: In some plants, particularly succulents, local application of this compound can induce conspicuous stem swelling due to an increase in cell size and division in the cortex and pith.

Quantitative Data Summary

The efficacy of this compound is concentration-dependent. The following table summarizes key quantitative data from various studies, highlighting its potency as an inhibitor.

| Parameter | Value | Organism / System | Description | Reference |

| Binding Affinity (Kd) | 9.7 nM | Zucchini plasma membranes | Intrinsic dissociation constant for [³H]this compound binding. | |

| Binding Affinity (Kd) | 4 nM | Solubilized plasma membrane fraction | Estimated dissociation constant for [³H]this compound binding. | |

| IC₅₀ | 0.1 - 10 µM | In planta physiological effects | Concentration causing 50% inhibition of various growth processes. | |

| Effective Concentration | 50 µM | Maize coleoptiles | Reduces accumulation of indole-3-acetic acid (IAA). | |

| Effective Concentration | 3 mg/L (~10.3 µM) | Grape leaf explants | Completely inhibits rooting. | |

| Auxin Accumulation | >800% | Zucchini hypocotyl segments | Accumulation of [¹⁴C]IAA at 5 µM of a related inhibitor (SCB-1) that competes with this compound. | |

| Binding Site Concentration | 23.6 pmol mg⁻¹ protein | Plasma membrane | Calculated concentration of the this compound-binding protein. |

Key Experimental Protocols

This compound is a cornerstone of many experimental procedures in plant hormone research. Below are detailed protocols for two common assays.

Protocol: Root Growth Inhibition Assay

This assay assesses the dose-dependent effect of this compound on primary root elongation and lateral root formation, typically in Arabidopsis thaliana.

Methodology:

-

Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of this compound concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). This compound is typically dissolved in a solvent like DMSO, so a solvent control plate is essential.

-

Seed Sterilization: Surface-sterilize seeds (e.g., Arabidopsis) using 70% ethanol followed by a

Naptalam (NPA): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naptalam, also known by its IUPAC name 2-(naphthalen-1-ylcarbamoyl)benzoic acid and commonly referred to as NPA, is a selective, pre-emergence herbicide and a pivotal chemical tool in plant biology.[1][2] First registered in 1949, it has been instrumental in controlling a variety of annual broadleaf weeds and grasses.[1][3] Beyond its agricultural applications, this compound is extensively utilized in scientific research as a potent and specific inhibitor of polar auxin transport.[4][5] This property makes it an invaluable molecule for dissecting the complex mechanisms of auxin-regulated plant growth and development, including processes like embryogenesis, root development, and apical dominance.[2][6] This guide provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols.

Chemical Structure and Identification

This compound is a dicarboxylic acid monoamide that results from the reaction of 1-naphthylamine with phthalic anhydride.[7] Its structure features a naphthalene ring system linked via an amide bond to a benzoic acid moiety.

| Identifier | Value |

| IUPAC Name | 2-(naphthalen-1-ylcarbamoyl)benzoic acid |

| CAS Number | 132-66-1 |

| Molecular Formula | C₁₈H₁₃NO₃ |

| SMILES | C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)O |

| InChI Key | JXTHEWSKYLZVJC-UHFFFAOYSA-N |

Physicochemical Properties of this compound

The following table summarizes the key physical and chemical properties of this compound. Data for its commonly used sodium salt are also included for comparison.

| Property | This compound (Acid Form) | This compound (Sodium Salt) | Reference(s) |

| Molecular Weight | 291.30 g/mol | 313.28 g/mol | [7][8] |

| Appearance | Purple or colorless solid | Solid | [1][9] |

| Melting Point | 185-203 °C | 234 °C | [1][8][10] |

| Density | 1.40 g/cm³ (at 20°C) | 1.386 g/cm³ | [8][11] |

| Water Solubility | <0.02 g/100 mL (<200 mg/L) | 230,800 ppm (23.08 g/100 mL) at 25°C | [8][11] |

| Solubility in Organic Solvents | Soluble in DMSO (~15 mg/mL) and DMF (~25 mg/mL). Slightly soluble in ethanol, acetone, and benzene. | Soluble in acetone, isopropanol, and methyl ethyl ketone. Insoluble in hexane. | [8][11] |

| Stability | Unstable at temperatures >180°C and at pH >9.5. Hydrolyzed by strong acids and bases. | Stable under normal storage conditions. | [1][8] |

Mechanism of Action: Inhibition of Polar Auxin Transport

This compound's primary mechanism of action is the inhibition of polar auxin transport (PAT), the directional cell-to-cell movement of the plant hormone auxin (primarily indole-3-acetic acid, IAA).[12] This process is fundamental for establishing auxin gradients that control virtually all aspects of plant development.[12]

The key players in PAT are the PIN-FORMED (PIN) family of auxin efflux transporters.[13][14] These proteins are asymmetrically localized on the plasma membranes of cells, which determines the direction of auxin flow.

Recent biochemical and structural studies have confirmed that PIN proteins are the direct molecular targets of this compound.[4][15] this compound binds to PIN transporters, locking them in an inward-facing conformation.[4] This prevents the conformational changes necessary for IAA to be exported from the cell, effectively blocking the transport stream.[4]

By disrupting polar auxin transport, this compound leads to the accumulation of auxin in certain tissues and depletion in others, causing a wide range of physiological effects that are characteristic of its herbicidal action and its utility in research.[2]

Experimental Protocols

This section outlines methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions and research questions.

Polar Auxin Transport Inhibition Assay in Arabidopsis thaliana

This protocol describes a common method to quantify the effect of NPA on rootward (basipetal) auxin transport using radiolabeled IAA.

Materials:

-

Arabidopsis thaliana seedlings (e.g., 5-7 days old, grown vertically on agar plates).

-

Agar plates (e.g., 0.5x MS medium, 1% sucrose, 1% agar).

-

³H-IAA (radiolabeled indole-3-acetic acid) stock solution.

-

This compound (NPA) stock solution (e.g., 10 mM in DMSO).

-

Microcapillary tubes or a fine pipette.

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

Methodology:

-

Seedling Preparation: Grow Arabidopsis seedlings on vertical agar plates to allow for straight root growth.

-

NPA Treatment (Optional): To test the inhibitory effect, transfer seedlings to plates containing the desired concentration of NPA (e.g., 1-10 µM) for a pre-incubation period (e.g., 2-4 hours).

-

Radiolabeled Auxin Application: Prepare agar droplets (approx. 1 µL) containing ³H-IAA (e.g., 500 nM). Apply a single droplet to the shoot apex or root tip of each seedling, depending on the desired transport direction to be measured.

-

Transport Period: Incubate the plates for a defined period (e.g., 4-18 hours) to allow the ³H-IAA to be transported.[16][17]

-

Harvesting and Segmentation: Excise the root or hypocotyl. Cut the tissue into consecutive segments of a defined length (e.g., 5 mm).[1] Place each segment into a separate scintillation vial.

-

Quantification: Add scintillation cocktail to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Plot the radioactivity for each segment against its distance from the application point. Compare the transport profiles of control seedlings versus NPA-treated seedlings. A significant reduction in radioactivity in segments distal to the application site in NPA-treated plants indicates inhibition of polar auxin transport.

Analysis of this compound in Water Samples by LC-MS

This protocol provides a framework for the extraction and quantification of this compound from water samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Water sample.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or cyclohexyl).[18]

-

Methanol (HPLC grade).

-

Acetonitrile (ACN, HPLC grade).

-

Ammonium Acetate.

-

LC-MS system (e.g., equipped with an ESI source).

-

Analytical column (e.g., XTerra MS C18, 2.1 x 100 mm, 3.5 µm).[6]

Methodology:

-

Sample Pre-concentration (SPE):

-

Condition an SPE cartridge by passing methanol followed by deionized water through it.

-

Load the water sample onto the cartridge.

-

Wash the cartridge with deionized water to remove interfering substances.

-

Elute this compound from the cartridge using methanol.[18]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

-

Sample Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., 10 mM ammonium acetate and acetonitrile).

-

LC-MS Analysis:

-

Column: XTerra MS C18 2.1 x 100 mm, 3.5 µm.[6]

-

Mobile Phase A: 10 mM Ammonium Acetate, pH 5.5.[6]

-

Mobile Phase B: Acetonitrile.[6]

-

Flow Rate: 0.2 mL/min.[6]

-

Injection Volume: 20 µL.[6]

-

Detection: Mass Spectrometry with Electrospray Ionization in positive mode (ESI+). Monitor for the precursor ion of this compound ([M+H]⁺, m/z 292.0968).[6][11]

-

-

Quantification: Generate a standard curve using known concentrations of this compound. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Conclusion

This compound remains a cornerstone in both agricultural weed management and fundamental plant science research. Its well-defined chemical structure and properties, coupled with a specific and potent inhibitory effect on PIN auxin transporters, provide a reliable tool for researchers. The experimental protocols outlined in this guide offer a starting point for the quantitative study of this compound's effects and its detection in various matrices. A thorough understanding of this molecule's characteristics is essential for its effective and safe use in both the field and the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. plantae.org [plantae.org]

- 5. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. waters.com [waters.com]

- 7. Suitable experimental design for determination of auxin polar transport in space using a spacecraft - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity [mdpi.com]

- 11. This compound | C18H13NO3 | CID 8594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 13. Determination of the pesticide this compound and its degradation products by positive and negative ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A method for the trace analysis of this compound (N-1-naphthylphthalamic acid) in water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effect of Naptalam on Apical Dominance in Pea Plants: A Technical Guide

Abstract

Apical dominance, a phenomenon where the central stem's terminal bud dictates the growth of other buds, is a critical process in plant architecture, primarily regulated by the polar transport of the phytohormone auxin. Naptalam (NPA), a synthetic auxin transport inhibitor, serves as a pivotal chemical tool for dissecting this process. This technical guide provides an in-depth analysis of this compound's mode of action on apical dominance in the model organism Pisum sativum (pea). We detail the molecular mechanism, which involves the direct inhibition of PIN-FORMED (PIN) auxin efflux carriers, leading to a disruption of auxin gradients and the subsequent outgrowth of axillary buds. This document consolidates quantitative data from key studies, presents detailed experimental protocols for replicating and expanding upon this research, and provides visual diagrams of the core signaling pathways and experimental workflows.

Introduction

The hierarchical structure of most vascular plants is maintained by apical dominance, where the shoot apical meristem (SAM) actively grows while suppressing the growth of lateral (axillary) buds. This process is orchestrated by a continuous flow of auxin (specifically indole-3-acetic acid, IAA) produced in the young leaves of the apical bud and transported basipetally down the stem. This polar auxin transport (PAT) creates a high auxin concentration in the main stem, which inhibits the outgrowth of axillary buds.

N-1-naphthylphthalamic acid, commonly known as this compound (NPA), is a widely used herbicide and research chemical that specifically inhibits polar auxin transport.[1][2][3] Its application provides a direct method to study the consequences of disrupted auxin flow. In pea plants, applying NPA to the shoot apex mimics the effect of decapitation, releasing the axillary buds from dormancy and promoting branching.[4][5] Understanding the precise effects of this compound is crucial for both fundamental plant biology and agricultural applications aimed at modifying plant architecture.

Molecular Mechanism of this compound Action

This compound's primary mode of action is the non-competitive inhibition of auxin efflux.[3] For decades, its exact molecular target was debated, but recent biochemical and structural studies have provided a clear consensus.

Direct Inhibition of PIN Proteins: this compound directly associates with and inhibits the activity of PIN-FORMED (PIN) proteins, which are the primary auxin efflux carriers responsible for directional, cell-to-cell transport.[6][7] Structural studies have revealed that NPA binds to PIN proteins, locking them in an inward-facing conformation that is unable to undergo the conformational changes necessary for transporting IAA out of the cell.[3] This leads to an accumulation of auxin in tissues above the point of NPA application and a depletion in tissues below it.[8] By disrupting the PAT stream from the shoot apex, NPA effectively removes the inhibitory signal that prevents axillary bud outgrowth.[4][5]

Quantitative Data on this compound's Effect in Pea

Treatment of pea plants with this compound results in a measurable release of apical dominance. The primary quantitative effect is the elongation of previously dormant axillary buds. The study by Li et al. (2024) provides precise measurements of this effect.

| Treatment Group | Node Position | Mean Axillary Bud Length (mm) ± SE (n=12) |

| Control (+B, no NPA) | 1 | ~1.0 ± 0.2 |

| 2 | ~1.2 ± 0.3 | |

| 3 | ~1.5 ± 0.3 | |

| NPA Treated (+B, 5 mmol L⁻¹ NPA) | 1 | ~8.5 ± 0.8 |

| 2 | ~10.0 ± 1.0 | |

| 3 | ~9.5 ± 0.9 | |

| Table 1: Effect of this compound (NPA) on the length of axillary buds at different nodes of boron-sufficient (+B) pea plants 7 days after treatment. Data are adapted from Li et al. (2024).[9][10] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of this compound's effects. The following protocols provide a framework for investigating apical dominance in Pisum sativum.

Plant Growth and this compound Application

This protocol describes the cultivation of pea plants and the application of this compound to study its effect on axillary bud growth.

Materials:

-

Pisum sativum seeds (e.g., 'Meteor' or 'ZW6' dwarf variety).[9]

-

Pots with sterile potting mix or hydroponic culture system.

-

Growth chamber with controlled light (e.g., 16h light/8h dark), temperature (e.g., 22-25°C), and humidity.

-

N-1-naphthylphthalamic acid (NPA).

-

Ethanol or Dimethyl sulfoxide (DMSO) for dissolving NPA.

-

Small beaker, hot plate or microwave, and stirring rod.

-

1 mL syringes (needleless).

Procedure:

-

Plant Growth: Sow pea seeds in pots or a hydroponic system. Grow plants in a controlled environment chamber for approximately 2-3 weeks, or until they have developed several nodes.

-

Lanolin Paste Preparation: a. Gently heat a sufficient quantity of anhydrous lanolin in a glass beaker until it is molten (~50°C).[1] b. Dissolve NPA in a minimal amount of ethanol or DMSO to create a concentrated stock solution. c. Add the NPA stock solution to the molten lanolin to achieve the desired final concentration (e.g., 5 mmol L⁻¹ or 0.1-1% w/w).[6][8][9] Mix vigorously to ensure homogeneity. d. Prepare a control paste containing only lanolin and the solvent. e. Draw the warm paste into 1 mL needleless syringes and allow it to cool to room temperature.

-

NPA Application: a. Select healthy, uniform plants for the experiment. b. Carefully apply a small ring of the NPA-lanolin paste around the stem just below the apical bud. Alternatively, apply a small dab directly to the apical bud. c. Apply the control paste to a separate group of plants.

-

Data Collection: a. Maintain plants in the growth chamber for the desired experimental period (e.g., 7 days).[9] b. At the end of the period, measure the length of axillary buds at each node using digital calipers.

Quantification of Endogenous IAA

This protocol outlines a general method for quantifying IAA levels in plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and accurate technique.[11][12]

Materials:

-

Pea shoot apices or stem segments (2-10 mg fresh weight).[3]

-

Liquid nitrogen.

-

Mortar and pestle or tissue homogenizer.

-

Extraction buffer (e.g., 80% methanol).[13]

-

Stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).

-

Centrifuge, evaporator (e.g., nitrogen stream).

-

LC-MS/MS system.

Procedure:

-

Sample Harvest: Excise tissue (e.g., shoot apex, axillary buds) from control and NPA-treated plants. Immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder. Add a precise amount of labeled internal standard.

-

Extraction: Add ice-cold extraction buffer to the powdered tissue. Incubate at 4°C with agitation for several hours.[13]

-

Purification: a. Centrifuge the extract to pellet debris. Collect the supernatant. b. Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11] c. Reconstitute the residue in a suitable solvent and perform a cleanup step using an SPE cartridge to remove interfering compounds.[3]

-

Analysis: Analyze the purified sample using an LC-MS/MS system. The ratio of the endogenous IAA signal to the known amount of the internal standard allows for precise quantification.[11]

Apical Dominance Signaling Pathway

The maintenance and release of apical dominance is a well-defined signaling process. Auxin produced in the shoot apex flows down the stem, inhibiting axillary buds. This compound disrupts this signal, allowing buds to grow.

Conclusion

This compound is an indispensable tool for plant hormone research, providing a direct and effective means to inhibit polar auxin transport. Its application to pea plants robustly demonstrates the central role of the auxin stream from the shoot apex in maintaining apical dominance. By directly binding to and inhibiting PIN efflux carriers, this compound leads to auxin accumulation in the apex and depletion in the stem, releasing lateral buds from inhibition. The quantitative data, detailed protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to investigate this fundamental aspect of plant development. Future research may focus on the downstream genetic responses within the axillary buds following the removal of the auxin-inhibition signal and the interaction of this compound's effects with other hormone pathways.

References

- 1. Frontiers | Auxin and cytokinin control fate determination of cotyledons in the one-leaf plant Monophyllaea glabra [frontiersin.org]

- 2. plantsuccess.org [plantsuccess.org]

- 3. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of auxin transport in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Long-Term Inhibition by Auxin of Leaf Blade Expansion in Bean and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Boron controls apical dominance in Pea (Pisum sativum) via promoting polar auxin transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measuring Endogenous GA and IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of endogenous hormones and transcriptomes involved in in vitro shoot apical dormancy during adventitious root formation in tree peony - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Naptalam's Impact on Root Gravitropism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gravitropism, the directional growth of a plant in response to gravity, is a fundamental process governed by the precise transport of the hormone auxin. Naptalam (NPA), a synthetic auxin transport inhibitor, serves as a critical pharmacological tool to dissect the molecular machinery underlying this process. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantifiable effects on root gravitropism, and detailed protocols for its experimental application. By inhibiting polar auxin transport, this compound disrupts the asymmetric auxin gradient necessary for differential growth and root curvature, effectively blocking the gravitropic response. This document summarizes key quantitative data, outlines experimental workflows, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers in plant biology and related fields.

Introduction to Root Gravitropism and Auxin Transport

Plant roots exhibit positive gravitropism, growing downwards into the soil to anchor the plant and absorb water and nutrients. This response is orchestrated by a complex signaling cascade initiated in the root cap. Specialized cells within the root cap, called statocytes, contain dense, starch-filled amyloplasts that sediment in the direction of gravity.[1][2][3] This physical stimulus is transduced into a biochemical signal that leads to the redistribution of the plant hormone auxin.

Auxin is actively transported through plant tissues in a directional process known as polar auxin transport (PAT).[4][5] In the root tip, gravity perception triggers a lateral redistribution of auxin, leading to a higher concentration on the lower flank of the root.[2][3] This asymmetric auxin distribution is the critical signal that is transmitted to the elongation zone, located just behind the root tip.[1] In the elongation zone, the high concentration of auxin inhibits cell elongation on the lower side of the root, while cells on the upper side continue to elongate. This differential growth rate causes the root to bend and grow downwards.[6] The directional flow of auxin is mediated by specific cellular influx and efflux carriers, most notably the PIN-FORMED (PIN) family of auxin efflux proteins.[7][8][9]

This compound's Mechanism of Action

This compound (N-1-naphthylphthalamic acid, NPA) is a widely used herbicide and research chemical that potently inhibits polar auxin transport.[4][5][8] For decades, its precise mode of action was debated, but recent biochemical and structural studies have provided a clear molecular basis for its effects.

It is now understood that this compound directly associates with and inhibits PIN auxin transporters.[4][7][8][9] By binding to PIN proteins, this compound locks them in an inward-facing conformation, preventing them from cycling and exporting auxin out of the cell.[8] This action effectively shuts down the directional flow of auxin.[5] While other proteins have been proposed as NPA targets, the primary inhibitory effect on root gravitropism is attributed to its direct interaction with PIN proteins, which disrupts the formation of the auxin maxima necessary for developmental processes.[4][7][8]

The inhibition of PIN-mediated auxin efflux by this compound prevents the establishment of the lateral auxin gradient across the root cap in response to a gravitational stimulus. Without this asymmetric auxin distribution, the differential growth in the elongation zone cannot occur, and the root is unable to bend downwards, resulting in a loss of the gravitropic response.[2][10][11]

Signaling Pathway Diagram

The following diagram illustrates the normal process of root gravitropism and the specific point of inhibition by this compound.

References

- 1. Root gravitropism: an experimental tool to investigate basic cellular and molecular processes underlying mechanosensing and signal transmission in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Mechanisms of Root Gravitropism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. Flavonoids Redirect PIN-mediated Polar Auxin Fluxes during Root Gravitropic Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms of N-1-naphthylphthalamic acid, a chemical tool in plant biology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthylphthalamic acid associates with and inhibits PIN auxin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. Basipetal auxin transport is required for gravitropism in roots of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Naptalam's Interaction with Auxin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naptalam, a synthetic auxin transport inhibitor, has been a important tool in plant biology for decades. Its primary mechanism of action involves the disruption of polar auxin transport, a fundamental process governing plant growth and development. This technical guide provides an in-depth analysis of this compound's interaction with auxin signaling pathways, with a focus on its molecular targets and the experimental methodologies used to elucidate these interactions. Recent research has solidified the understanding that this compound directly binds to and inhibits the function of PIN-FORMED (PIN) auxin efflux carriers, leading to intracellular auxin accumulation and subsequent developmental defects. This document summarizes key quantitative data, provides detailed experimental protocols for studying these interactions, and visualizes the complex biological processes and workflows involved.

Introduction

Auxin, a class of plant hormones, plays a critical role in regulating nearly all aspects of plant growth and development, including embryogenesis, organogenesis, tropic responses, and apical dominance. The directional, cell-to-cell movement of auxin, known as polar auxin transport (PAT), is essential for establishing the auxin gradients that underpin these developmental processes. This transport is primarily mediated by three families of proteins: the PIN-FORMED (PIN) efflux carriers, the ATP-binding cassette B (ABCB/PGP) transporters, and the AUXIN1/LIKE-AUX1 (AUX/LAX) influx carriers.

This compound (N-1-naphthylphthalamic acid, NPA) is a widely used herbicide and research chemical that specifically inhibits polar auxin transport.[1][2] Its application results in a variety of developmental phenotypes, such as pin-formed inflorescences, loss of apical dominance, and altered root gravitropism, which phenocopy mutants with defects in auxin transport.[2] For many years, the precise molecular target of this compound was a subject of debate. While several proteins, including ABCB transporters and the immunophilin-like protein TWISTED DWARF1 (TWD1), were identified as this compound-binding proteins, recent biochemical and structural evidence has provided compelling support for PIN proteins as the primary and direct target of this compound.[1][2][3]

This guide will delve into the molecular intricacies of this compound's interaction with the auxin signaling pathway, present quantitative data on these interactions, and provide detailed protocols for key experiments in this field of study.

Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect on polar auxin transport primarily by targeting the PIN family of auxin efflux carriers.[1][2][3]

Direct Inhibition of PIN Proteins

Recent studies have unequivocally demonstrated that this compound directly binds to PIN proteins.[1][2][3] This interaction locks the transporter in an inward-facing conformation, thereby preventing the conformational changes necessary for auxin efflux from the cell.[2] This leads to an accumulation of auxin within the cell, disrupting the formation of auxin gradients across tissues and leading to the characteristic developmental defects observed in this compound-treated plants.

Interference with PIN Dimerization

Evidence suggests that this compound may also interfere with the dimerization of PIN proteins.[1][4] While the precise functional significance of PIN dimerization is still under investigation, it is thought to be important for their transport activity and regulation. This compound has been shown to affect the chemical cross-linking of PIN proteins into dimers, suggesting that its binding may induce conformational changes that hinder this process.[1]

Interaction with Other Proteins

While PIN proteins are now considered the primary targets of this compound, other proteins have also been shown to bind to or be affected by this inhibitor:

-

ABCB Transporters: Members of the ABCB family, such as ABCB1 and ABCB19, are also involved in auxin transport and have been shown to be sensitive to this compound.[5][6]

-

TWISTED DWARF1 (TWD1)/FKBP42: This immunophilin-like protein has been identified as a this compound-binding protein and is thought to regulate the activity of ABCB transporters.[7]

-

Aminopeptidase 1 (APM1): This enzyme has also been implicated as a lower-affinity this compound binding site.[8]

It is likely that the overall physiological effects of this compound result from its combined action on these various components of the auxin transport machinery, with the direct inhibition of PIN proteins being the most significant contributor.

Quantitative Data on this compound Interactions

The following tables summarize the available quantitative data on the interaction of this compound with its molecular targets.

| Parameter | Target | Value | Organism/System | Reference |

| Kd (Dissociation Constant) | High-affinity membrane binding sites | 0.01 - 0.1 µM | Plant membranes | [1] |

| Kd (Dissociation Constant) | AtTWD1 | ~100 µM | Arabidopsis thaliana | [1] |

| IC50 (Half maximal inhibitory concentration) | Physiological effects (in planta) | 0.1 - 10 µM | Various plants | [1] |

Note: Specific Kd, Ki, or IC50 values for this compound's interaction with individual PIN and ABCB protein isoforms are not consistently reported in the literature, representing a knowledge gap in the field.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the mechanism of this compound's action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction of this compound with auxin signaling pathways.

Auxin Efflux Assay in Xenopus laevis Oocytes

This assay measures the export of radiolabeled auxin from Xenopus oocytes expressing PIN proteins.[1][9]

Materials:

-

Stage V-VI Xenopus laevis oocytes

-

cRNA for the PIN protein of interest and an activating kinase (e.g., D6PK)

-

[³H]-IAA (Indole-3-acetic acid)

-

This compound stock solution (in DMSO)

-

Kulori medium (pH 7.5 and 5.5)

-

Scintillation vials and scintillation cocktail

-

Microinjection setup

Protocol:

-

Oocyte Preparation and Injection:

-

Surgically remove oocytes from a female Xenopus laevis frog.

-

Treat with collagenase to defolliculate.

-

Select healthy Stage V-VI oocytes.

-

Microinject oocytes with cRNA for the PIN protein and activating kinase. For control, inject water.

-

Incubate oocytes at 16-18°C for 2-3 days to allow for protein expression.

-

-

Radiolabeled Auxin Loading:

-

Microinject the expressed oocytes with a known concentration and volume of [³H]-IAA.

-

To test for inhibition, co-inject [³H]-IAA with this compound at the desired concentration (e.g., 1 µM or 10 µM).

-

-

Efflux Measurement:

-

Place individual oocytes in separate wells of a 96-well plate containing Kulori medium (pH 5.5 to mimic plant apoplastic conditions).

-

At specified time points (e.g., 0, 15, 30, 60 minutes), remove the medium and lyse the oocyte.

-

Measure the radioactivity remaining in the oocyte lysate and in the collected medium using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of [³H]-IAA efflux at each time point by dividing the radioactivity in the medium by the total initial radioactivity.

-

Compare the efflux rates between control (water-injected), PIN-expressing, and this compound-treated oocytes. A significant reduction in efflux in the this compound-treated group indicates inhibition.

-

Radioligand Binding Assay with [³H]-NPA

This assay quantifies the binding of radiolabeled this compound to its target proteins in membrane preparations.

Materials:

-

Plant tissue (e.g., Arabidopsis seedlings or tobacco BY-2 cells)

-

[³H]-NPA

-

Unlabeled ("cold") this compound

-

Homogenization buffer

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Microsomal Membrane Preparation:

-

Homogenize plant tissue in ice-cold homogenization buffer.

-

Perform differential centrifugation to isolate the microsomal membrane fraction.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Reaction:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of [³H]-NPA (for saturation binding) or a fixed concentration of [³H]-NPA with increasing concentrations of unlabeled this compound (for competition binding).

-

Incubate at a controlled temperature (e.g., 4°C) for a specific time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot the specific binding (total binding minus non-specific binding) against the [³H]-NPA concentration to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-